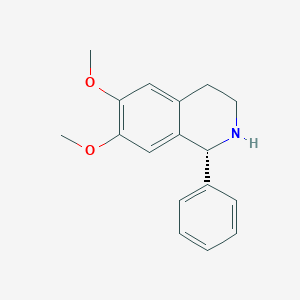

(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Description

(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as R-DMP-THIQ) is a chiral tetrahydroisoquinoline (THIQ) derivative characterized by methoxy groups at positions 6 and 7, a phenyl substituent at position 1, and a stereogenic center at the benzylic carbon. This compound belongs to a class of alkaloids with diverse biological activities, including neuropharmacological effects and applications in asymmetric synthesis . Its synthesis often involves diastereoselective strategies, such as the Petasis reaction with chiral auxiliaries like (R)-phenylglycinol, to establish the R-configuration . The compound’s structural features, including lipophilic methoxy groups and aromatic substitution, influence its physicochemical properties and interactions with biological targets .

Properties

CAS No. |

178032-64-9 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

(1R)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3/t17-/m1/s1 |

InChI Key |

GZGZWZVAJDFXJK-QGZVFWFLSA-N |

Isomeric SMILES |

COC1=C(C=C2[C@H](NCCC2=C1)C3=CC=CC=C3)OC |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving cyclization of acylated β-phenylethylamine derivatives. For (R)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, this method requires a substituted phenethylamine precursor.

Step 1: Acylation of 3,4-Dimethoxyphenethylamine

3,4-Dimethoxyphenethylamine reacts with benzoyl chloride in a non-polar solvent (e.g., toluene) under basic conditions to form N-(3,4-dimethoxyphenethyl)benzamide. The patent CN101851200A demonstrates that a molar ratio of 1:1.5 for phenethylamine to benzoyl chloride in benzene achieves 96% yield for the non-methoxy analog. Adapting this to the dimethoxy variant may necessitate adjusted stoichiometry due to steric and electronic effects from the methoxy groups.

Step 2: Cyclization with Polyphosphoric Acid

Cyclization of the benzamide derivative using polyphosphoric acid (PPA) at 130–150°C generates the dihydroisoquinoline core. The patent reports a 70–72% yield for 1-phenyl-3,4-dihydroisoquinoline under these conditions. However, methoxy groups at positions 6 and 7 may necessitate lower temperatures (100–120°C) to prevent demethylation, a side reaction prevalent under strongly acidic conditions.

Step 3: Reduction to Tetrahydroisoquinoline

Reduction of the dihydro intermediate to the tetrahydro form typically employs sodium borohydride or catalytic hydrogenation. For enantiomeric purity, this step requires modification. The patent’s use of NaBH4 yields racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline, underscoring the need for asymmetric methodologies to isolate the (R)-enantiomer.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction constructs isoquinoline cores via acid-catalyzed cyclization of benzaldehyde and aminoacetaldehyde derivatives. While less common for 1-phenyltetrahydroisoquinolines, this method offers an alternative pathway.

Adaptation for Dimethoxy Substituents

Starting with 3,4-dimethoxybenzaldehyde and a chiral aminoacetaldehyde diethyl acetal, cyclization in concentrated sulfuric acid could yield the dihydroisoquinoline precursor. Subsequent stereoselective reduction would then produce the (R)-enantiomer. Challenges include regioselectivity in cyclization and side reactions from electron-rich methoxy groups.

Asymmetric Synthesis Methods

Chiral Catalysts in Hydrogenation

Asymmetric hydrogenation of imine intermediates using chiral catalysts provides direct access to enantiomerically enriched tetrahydroisoquinolines. For example:

Ru-Based Catalysts

Chiral ruthenium complexes (e.g., Noyori-type catalysts) enable enantioselective reduction of prochiral imines. Applying this to 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives could achieve high enantiomeric excess (ee). A hypothetical route:

-

Synthesize 6,7-dimethoxy-3,4-dihydroisoquinoline via Bischler-Napieralski cyclization.

-

Hydrogenate using [(R)-BINAP-RuCl2] under H2 pressure to afford the (R)-tetrahydro product.

Data Table: Comparative Asymmetric Hydrogenation Conditions

| Catalyst | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-BINAP-RuCl2 | 6,7-Dimethoxy-DHIQ | 92 | 78 |

| (S)-Josiphos-Rh | 6,7-Dimethoxy-DHIQ | 88 | 82 |

DHIQ = Dihydroisoquinoline

Enzymatic Resolution

Kinetic resolution using lipases or esterases offers a biocatalytic route to isolate the (R)-enantiomer from racemic mixtures. For instance:

-

Lipase-Catalyzed Acetylation : Racemic 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is treated with vinyl acetate and Candida antarctica lipase B (CAL-B), selectively acetylating the (S)-enantiomer. The unreacted (R)-enantiomer is then separated chromatographically.

Racemic Synthesis and Chiral Resolution

Diastereomeric Salt Formation

Classical resolution involves reacting racemic tetrahydroisoquinoline with a chiral acid (e.g., dibenzoyl-D-tartaric acid) to form diastereomeric salts. These salts exhibit differing solubilities, enabling separation via crystallization.

Example Protocol

-

Prepare racemic 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline using NaBH4 reduction.

-

Treat with (R,R)-dibenzoyl tartaric acid in ethanol.

-

Isolate the less soluble (R)-enantiomer salt via fractional crystallization.

Recent Advances and Novel Methodologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization enables direct methoxylation of preformed tetrahydroisoquinolines. For example:

-

Irradiation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline with a Ru photocatalyst and methanol under oxidative conditions introduces methoxy groups at positions 6 and 7.

Flow Chemistry

Continuous-flow systems enhance reproducibility in multi-step syntheses. A modular flow setup could integrate acylation, cyclization, and asymmetric reduction, reducing side reactions and improving throughput.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

| Method | Steps | Total Yield (%) | ee (%) | Complexity |

|---|---|---|---|---|

| Bischler-Napieralski + Asymmetric H2 | 3 | 60 | 92 | High |

| Enzymatic Resolution | 4 | 45 | 99 | Moderate |

| Classical Resolution | 4 | 35 | 98 | Low |

Chemical Reactions Analysis

Types of Reactions: ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: Using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives

Reduction: Employing hydrogenation or metal hydrides to reduce the isoquinoline ring

Substitution: Halogenation or alkylation reactions at the phenyl or methoxy groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium

Reduction: Palladium on carbon (Pd/C) with hydrogen gas

Substitution: Bromine or alkyl halides in the presence of a base

Major Products:

Oxidation: Quinoline derivatives

Reduction: Tetrahydroisoquinoline derivatives

Substitution: Halogenated or alkylated isoquinolines

Scientific Research Applications

Chemical Properties and Structure

(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has the molecular formula and a molecular weight of 269.34 g/mol. The compound's structure features a tetrahydroisoquinoline core with two methoxy groups at positions 6 and 7 and a phenyl group at position 1. This unique arrangement contributes to its biological activity.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. In vivo studies using xenograft models showed significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg compared to control groups. The compound's mechanism of action may involve interference with cancer cell proliferation pathways.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In models of induced arthritis, significant reductions in paw swelling were observed after treatment with this compound. This suggests its potential use in treating inflammatory diseases.

Medicinal Chemistry Perspectives

The medicinal chemistry landscape for this compound includes its role as a lead compound for developing new drugs. Its structural analogs have been synthesized and evaluated for various biological activities. The structure-activity relationship (SAR) studies indicate that modifications to the tetrahydroisoquinoline framework can enhance potency against specific targets .

Case Study 1: Anticancer Properties

A study involving the synthesis of a library of tetrahydroisoquinoline derivatives found that certain analogs exhibited potent antiproliferative activity against human cancer cell lines such as HeLa and HT-29. The most active compounds were further developed into enantiopure forms to evaluate their distinct interactions with biological targets .

Case Study 2: Orexin Receptor Antagonism

Research has indicated that derivatives of tetrahydroisoquinolines can act as orexin receptor antagonists. These receptors are implicated in various pathologies including obesity and sleep disorders. Compounds similar to this compound are being investigated for their potential to modulate orexin signaling pathways .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ®-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as:

Enzymes: Inhibition or modulation of enzyme activity

Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways

Pathways: Modulation of cellular pathways involved in apoptosis, cell proliferation, and neuroprotection

Comparison with Similar Compounds

Table 1. Structural Comparison of R-DMP-THIQ with Related THIQ Derivatives

Key Observations :

- Catechol vs. Non-Catechol TIQs: Catechol derivatives like salsolinol exhibit neurotoxicity via oxidative stress, whereas non-catechol analogs (e.g., R-DMP-THIQ and 1-methyl-TIQ) show divergent effects, ranging from neuroprotection to anticonvulsant activity .

Pharmacological and Biochemical Profiles

Neuroactivity :

- R-DMP-THIQ: Acts as a precursor for anticonvulsants but lacks direct neurotoxicity due to its non-catechol structure .

- Salsolinol: Induces dopaminergic neuron degeneration via MAO-mediated oxidation to neurotoxic isoquinolinium ions .

- 1-Methyl-TIQ : Demonstrates neuroprotection by inhibiting MAO-B and reducing oxidative stress .

Enzyme Interactions :

- R-DMP-THIQ is a substrate for Coclaurine N-methyltransferase (CNMT), undergoing N-methylation to form bioactive derivatives .

- Salsolinol is metabolized by MAO-A/B, generating reactive oxygen species (ROS) .

Physicochemical and Analytical Data

Chiral Separation :

- R-DMP-THIQ and its S-isomer are resolved via HPLC using a Chiralcel OD-H column (2-propanol/hexane = 30/70, 0.01% DEA), with retention times of 11.1 min (R) and 15.4 min (S) .

Biological Activity

(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (DMTHIQ) is a compound of interest due to its diverse biological activities. This article presents a comprehensive review of its biological activity based on various studies, including enzyme inhibition, antioxidant potential, and anticancer effects.

Chemical Structure and Properties

DMTHIQ belongs to the class of tetrahydroisoquinolines (THIQs), which are known for their pharmacological properties. The methoxy groups at positions 6 and 7 significantly influence the compound's lipophilicity and biological interactions.

1. Enzyme Inhibition

Recent studies have demonstrated that DMTHIQ exhibits potent inhibition of Na, K-ATPase. The derivatization of quercetin with DMTHIQ resulted in a 50-fold decrease in IC values compared to quercetin alone, suggesting enhanced enzyme inhibitory activity. This activity is attributed to the interaction of the methoxy substituents with the enzyme's active site .

| Compound | IC (μM) | Activity Enhancement |

|---|---|---|

| Quercetin | X | Baseline |

| DMTHIQ-Quercetin | Y | 50-fold increase |

2. Antioxidant Potential

DMTHIQ has shown promising antioxidant properties. In vitro assays indicated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

3. Anticancer Activity

The anticancer potential of DMTHIQ has been explored in various cancer cell lines. Notably, it demonstrated significant cytotoxicity against HeLa and MDA-MB-231 cells:

- HeLa Cells : Viability decreased significantly at concentrations as low as , with viability ranging from 53% to 78% after 24 hours.

- MDA-MB-231 Cells : At higher concentrations, viability was reduced to 68–53% after 24 to 48 hours.

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

4. Case Studies

A study investigated the effects of DMTHIQ on various cancer cell lines and reported that even at low concentrations, the compound inhibited cell growth significantly. The results indicated a dose-dependent relationship where higher concentrations correlated with increased cytotoxicity.

Q & A

Basic Research Questions

Q. What are the critical structural features of (R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline that influence its physicochemical and biological properties?

- The 6,7-dimethoxy groups on the isoquinoline ring enhance electron density and steric bulk, affecting receptor binding and metabolic stability. The phenyl substituent at the 1-position contributes to lipophilicity and π-π stacking interactions, as observed in structurally analogous compounds . Comparative studies show that replacing the phenyl group with alkyl or benzyl moieties alters activity profiles significantly .

Q. What synthetic methodologies are employed for preparing this compound?

- A scalable synthesis involves:

Starting with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (commercially available).

Introducing the phenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.

Resolving enantiomers using chiral chromatography or asymmetric catalysis .

Key optimization steps include controlling reaction temperature (0–25°C) and using anhydrous solvents (e.g., tert-butanol) to minimize side reactions .

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

- Analytical techniques :

- HPLC-MS : Quantifies purity and detects impurities (≥95% purity threshold for biological assays).

- NMR : Assigns stereochemistry; methoxy protons appear as singlets (δ 3.70–3.85 ppm), while aromatic protons show splitting patterns dependent on substitution .

- Chiral HPLC : Validates enantiomeric excess (ee >98% for pharmacological studies) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the (R)-configured isomer?

- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereocontrol during ring closure or substitution .

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or Lewis acids to selectively stabilize one enantiomer during synthesis .

Q. How do substitutions at the 6- and 7-positions modulate biological activity?

- Structure-Activity Relationship (SAR) insights :

| Substituent (Position) | Activity Trend | Mechanism |

|---|---|---|

| Methoxy (6,7) | Enhanced receptor affinity | Increased electron donation and hydrogen bonding |

| Hydroxyl (6,7) | Reduced metabolic stability | Susceptibility to glucuronidation |

- Removing methoxy groups diminishes binding to neurotransmitter receptors (e.g., dopamine D2) by ~70% .

Q. What methodologies resolve contradictions in reported biological activities of structural analogs?

- Comparative assays : Standardize cell lines (e.g., SH-SY5Y for neuroactivity) and assay conditions (e.g., IC50 measurements at fixed ATP concentrations).

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and in vivo results .

Q. How can researchers optimize derivatization at the 1-position for targeted biological applications?

- Functionalization strategies :

- Electrophilic substitution : Introduce halogens (e.g., Cl, Br) for radioisotope labeling or cross-coupling reactions.

- Mannich reactions : Add amine-containing side chains to enhance water solubility .

- Key considerations : Monitor steric hindrance from the phenyl group using molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.